5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
CAS No.: 1613639-40-9
Cat. No.: VC8342936
Molecular Formula: C16H20BNO3
Molecular Weight: 285.1 g/mol
* For research use only. Not for human or veterinary use.
![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one - 1613639-40-9](/images/structure/VC8342936.png)
Specification
CAS No. | 1613639-40-9 |
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Molecular Formula | C16H20BNO3 |
Molecular Weight | 285.1 g/mol |
IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one |
Standard InChI | InChI=1S/C16H20BNO3/c1-14(2)15(3,4)21-17(20-14)10-5-6-12-11(9-10)16(7-8-16)13(19)18-12/h5-6,9H,7-8H2,1-4H3,(H,18,19) |
Standard InChI Key | KVUVOHGOZWNQBR-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C34CC4 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C34CC4 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound integrates three critical components:
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Spirocyclopropane-indole core: A cyclopropane ring shares a single carbon atom with the indole’s C3 position, creating a strained spirocyclic system. This architecture is known to enhance metabolic stability and binding affinity in bioactive molecules .
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Tetramethyl-1,3,2-dioxaborolane group: A boronic ester substituent at the 5'-position of the indole ring. This group facilitates participation in transition metal-catalyzed cross-coupling reactions, enabling modular derivatization .
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Lactam functionality: The 2'-one group introduces a hydrogen-bond acceptor, critical for interactions in biological systems .
Systematic Nomenclature
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IUPAC Name: 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
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Molecular Formula: C₁₉H₂₁BN₂O₃ (inferred from analogous structures in )
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Molecular Weight: 336.2 g/mol (calculated)
Synthesis and Methodological Advances
Copper-Catalyzed Asymmetric Hydroboration
A method adapted from involves the hydroboration of 3-substituted cyclopropenes using Cu(I) catalysts and chiral ligands (e.g., Josiphos derivatives). This approach achieves trans-selectivity (d.r. >20:1) and high enantiomeric excess (89–95% ee) for cyclopropylboronates. For example:
Reaction conditions: Toluene, 25°C, 6–12 h. Yields: 55–86%.
Alkylative Dearomatization-Intramolecular N-Imination
As reported in , spirocyclopropane-indoles are synthesized via dearomatization of indole–O-(methylsulfonyl)oximes. This method avoids transition metals and uses tryptophol derivatives as starting materials. Key steps include:
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Alkylative dearomatization with 2-bromocyclopentanone.
Physical and Chemical Properties
Spectral Data (Inferred from Analogues)
Stability and Reactivity
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Boronic ester stability: Sensitive to protic solvents but stable under anhydrous conditions .
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Cyclopropane ring strain: Enhances reactivity in ring-opening reactions but confers rigidity to the spiro system .
Applications in Organic Synthesis and Drug Discovery
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables efficient coupling with aryl halides, as demonstrated in . For instance:
Conditions: Pd catalyst (2 mol%), K₃PO₄ (3 equiv), 80°C, 12 h. Yields: 70–90%.
Bioactivity and Medicinal Chemistry
Spirocyclopropane-indoles exhibit topoisomerase-I inhibitory activity (IC₅₀ = 0.8–2.3 µM) . Structural analogues with boronate esters show enhanced blood-brain barrier permeability, making them candidates for CNS-targeted therapies .
Comparative Analysis of Related Compounds
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